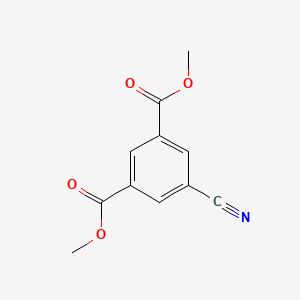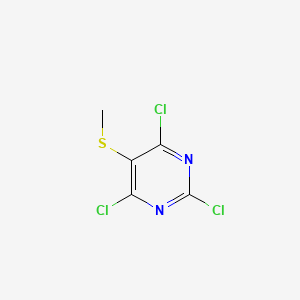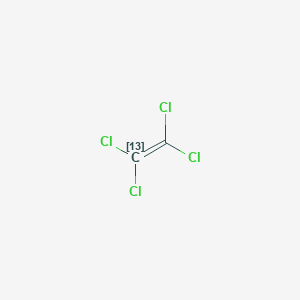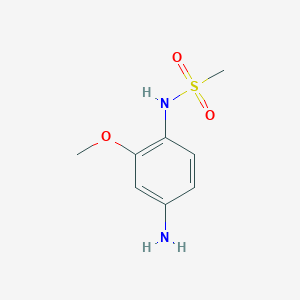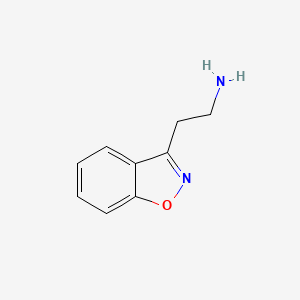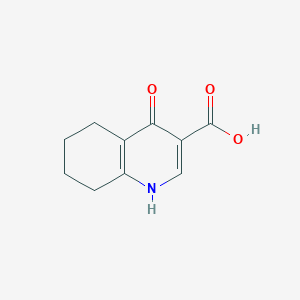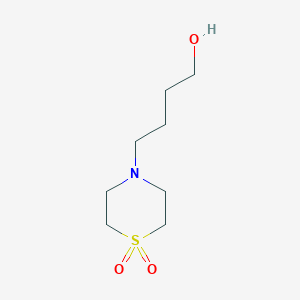
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Übersicht
Beschreibung
“4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C8H17NO3S . Its molecular weight is 207.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Building Blocks in Medicinal Chemistry
"4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide" and its derivatives serve as crucial scaffolds in the design and synthesis of novel compounds with promising biological activities. Thiomorpholines and their 1,1-dioxide variants have been identified as significant constituents in medicinal chemistry, contributing to the development of compounds entering clinical trials and displaying unique biological profiles. For instance, the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks highlights their importance in medicinal chemistry, showcasing their versatility in synthesizing compounds with varied biological activities (Walker & Rogier, 2013).
Synthesis and Application
The synthesis methodologies for "4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide" and related compounds are tailored to enhance their application in various fields. For example, the development of a safe and high-throughput continuous manufacturing approach for thiomorpholine derivatives underscores the advancement in synthetic techniques aiming at efficient and scalable production. Such methodologies not only facilitate the large-scale synthesis of these compounds but also open avenues for their application in different therapeutic areas (Strotman et al., 2018).
Catalytic and Antimicrobial Activities
Research into the catalytic applications and antimicrobial activities of thiomorpholine derivatives further exemplifies their utility. The synthesis and antimicrobial activity study of thiomorpholine derivatives reveal their potential as bioactive molecules with less toxicity and safer profiles. This is particularly important in the search for new antimicrobials amid rising resistance against conventional antibiotics (Kardile & Kalyane, 2010). Additionally, the use of thiomorpholine derivatives in the preparation of novel hydrogels for the synthesis and catalytic application of gold nanoparticles demonstrates their versatility in material science, highlighting their role in nanotechnology and catalysis (Ilgın, Ozay, & Ozay, 2019).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAHXPYHDVHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489120 | |
| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
59801-41-1 | |
| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




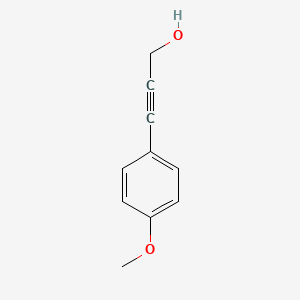
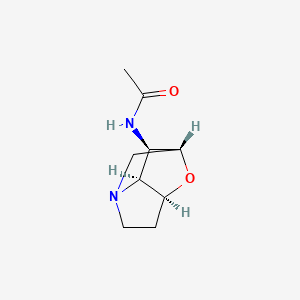
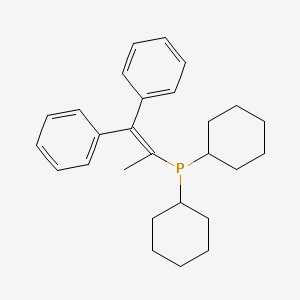
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
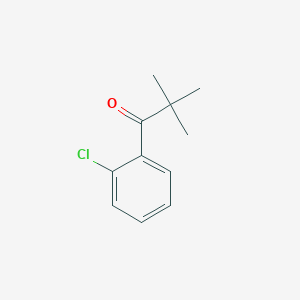
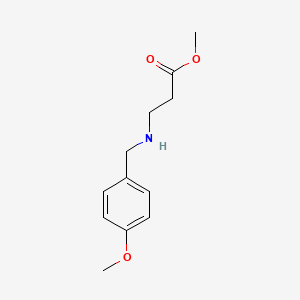
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
